4-(4-chlorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(4-chlorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-chlorobenzaldehyde, 3-methylaniline, and 2-amino-4,6-dichloropyrimidine.
Condensation Reaction: The 4-chlorobenzaldehyde is reacted with 3-methylaniline in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization with 2-amino-4,6-dichloropyrimidine under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, ammonia in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-chlorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. It has shown promising activity against various cancer cell lines and microbial strains.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves:
Molecular Targets: The compound targets specific enzymes and receptors in cancer cells, leading to inhibition of cell proliferation and induction of apoptosis.
Pathways Involved: It interferes with key signaling pathways such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are crucial for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 4-(4-chlorophenyl)-8-methyl-2-[(2-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
4-(4-chlorophenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18ClN5O |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-8-methyl-2-(3-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H18ClN5O/c1-12-4-3-5-16(10-12)23-19-24-18(14-6-8-15(21)9-7-14)26-17(27)11-13(2)22-20(26)25-19/h3-11,18H,1-2H3,(H2,22,23,24,25) |
InChI Key |
UWIWTKRJRKVNDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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